molecular formula C11H12N4O3 B3023163 1-Methyl-4-[(1-methyl-1H-imidazole-2-carbonyl)-amino]-1H-pyrrole-2-carboxylic acid CAS No. 865307-73-9

1-Methyl-4-[(1-methyl-1H-imidazole-2-carbonyl)-amino]-1H-pyrrole-2-carboxylic acid

Cat. No. B3023163
CAS RN: 865307-73-9
M. Wt: 248.24 g/mol
InChI Key: UUENVTHPJIDBSK-UHFFFAOYSA-N
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Description

The compound "1-Methyl-4-[(1-methyl-1H-imidazole-2-carbonyl)-amino]-1H-pyrrole-2-carboxylic acid" is a heterocyclic compound that incorporates both imidazole and pyrrole moieties. These types of compounds are of significant interest due to their potential biological activities and their use as building blocks in medicinal chemistry. The imidazole ring is a five-membered planar heterocycle with two nitrogen atoms, which is present in many important biological molecules, such as histidine and histamine. The pyrrole ring, also a five-membered heterocycle with one nitrogen atom, is found in many natural products and pharmaceuticals.

Synthesis Analysis

The synthesis of related pyrrole derivatives has been explored in several studies. For instance, methyl 4-aminopyrrole-2-carboxylates were synthesized using a one-pot relay catalytic cascade reaction involving 5-methoxyisoxazoles and pyridinium ylides, with a FeCl2/Et3N binary catalytic system . Another study presented a flexible three-component synthesis of novel δ-amino acids incorporating an imidazo[1,2-a]pyridine backbone, which could be relevant to the synthesis of compounds similar to the one . Additionally, a practical route to synthesize imidazol[1,5-a]indoles and pyrrolo[1,2-c]imidazoles via N-H functionalization has been developed, which could potentially be adapted for the synthesis of the target compound .

Molecular Structure Analysis

The molecular structure of compounds similar to "1-Methyl-4-[(1-methyl-1H-imidazole-2-carbonyl)-amino]-1H-pyrrole-2-carboxylic acid" would likely be characterized by spectroscopic methods, as indicated by the determination of structures of synthesized compounds in related research . The presence of both imidazole and pyrrole rings would contribute to the compound's electronic properties and potential for hydrogen bonding, which could be analyzed through theoretical studies, as seen in the examination of reaction mechanisms .

Chemical Reactions Analysis

The compound could potentially undergo various functionalization reactions. For example, imidazo[1,5-a]pyridine carbenes have been used in three-component reactions with aldehydes and dimethyl acetylenedicarboxylate or allenoates to produce fully substituted furans . Similarly, the compound could be involved in domino reactions with carbonyl and methylene active compounds to yield novel structures . The reactivity of the imidazole and pyrrole rings in the compound would be crucial for such transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of "1-Methyl-4-[(1-methyl-1H-imidazole-2-carbonyl)-amino]-1H-pyrrole-2-carboxylic acid" would include its solubility, melting point, and stability, which are important for its handling and application in further chemical reactions. The compound's acidity, basicity, and potential to form salts or esters could also be relevant. These properties are often explored in the context of synthesizing libraries of compounds, as seen in the generation of fused pyridine-4-carboxylic acids .

Scientific Research Applications

Synthesis and Derivatization

  • Conformationally Constrained Derivatives for Peptide/Peptoid Studies : Novel 3,4-fused tryptophan analogs were synthesized, with a ring bridging the α-carbon and the 4-position of the indole ring. This design limits conformational flexibility while keeping amine and carboxylic acid groups free for further derivatization, aiding in peptide and peptoid conformation elucidation studies (Horwell et al., 1994).

Crystal Structure Analysis

  • Study of Hydrolysis Products : The hydrolysis of a related compound, ethyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate, leads to a product that crystallizes as a dihydrate, forming a flat molecule linked through water molecules by hydrogen bonding into a three-dimensional network. Such studies can offer insights into the behavior of similar compounds (Hai-qiang Wu et al., 2005).

Synthesis of Related Compounds for Biological Characterization

  • Synthesis of N-Acyl-Thiazolidine-4-Carboxylic Acid Derivatives : Compounds synthesized through interactions of 3-chloroacetylthiazolidine-4-carboxylic acid methyl ester with aminopyridines showed significant influence on learning and memorizing processes in experimental animals, suggesting potential applications in neuroscience and pharmacology (Krichevskii et al., 2007).

Antioxidant and Antimicrobial Activities

  • Synthesis and Evaluation of Derivatives for Bioactivity : New series of derivatives synthesized were evaluated for their antioxidant and antimicrobial activities. The study included quantitative structure–activity relationships and molecular docking, indicating potential applications in medicinal chemistry and drug design (Bassyouni et al., 2012).

Safety And Hazards

The safety and hazards associated with imidazole derivatives can vary greatly depending on the specific compound. It’s always important to refer to the Safety Data Sheet (SDS) for the specific compound for detailed information .

Future Directions

Imidazole derivatives continue to be a focus of research due to their wide range of applications, particularly in the pharmaceutical industry . Future research will likely continue to explore new synthesis methods, applications, and potential biological targets for these compounds.

properties

IUPAC Name

1-methyl-4-[(1-methylimidazole-2-carbonyl)amino]pyrrole-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O3/c1-14-4-3-12-9(14)10(16)13-7-5-8(11(17)18)15(2)6-7/h3-6H,1-2H3,(H,13,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUENVTHPJIDBSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C(=O)NC2=CN(C(=C2)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-4-[(1-methyl-1H-imidazole-2-carbonyl)-amino]-1H-pyrrole-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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